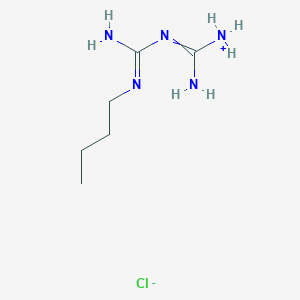

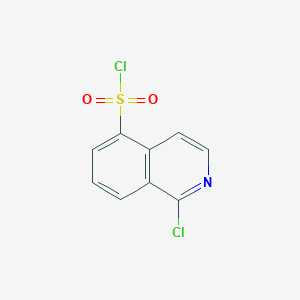

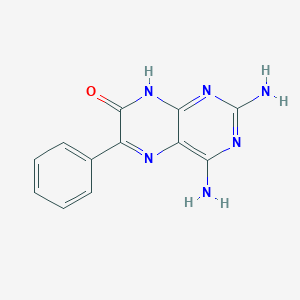

![molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4](/img/structure/B23802.png)

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, also known as this compound, is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, have been extensively explored for their potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles known for their presence in numerous naturally occurring alkaloids. Their stability and the possibility to introduce various bioactive moieties make them attractive candidates for developing new medicinal agents. Research has shown that quinazoline derivatives exhibit significant antibacterial activity against various bacteria, highlighting their potential in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Quinazolines in Organic Synthesis and Biological Activities

Quinazolines, including the specific compound , serve as crucial scaffolds in organic synthesis for creating both natural and designed synthetic compounds. Their utilization in synthesizing biologically active compounds is significant due to their wide range of pharmacological actions, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This versatility underscores their importance in the development of new therapeutic agents, offering a valuable resource for chemists aiming to design more effective and safer drugs (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Applications in Treatment of Diseases

The specific compound's potential therapeutic applications extend to diseases lacking dependable treatments. For instance, in the context of combating Rotavirus infections, which are a significant cause of diarrhoea in infants and adults, in-silico studies have highlighted the efficacy of quinazoline derivatives. These studies have identified 2-{[2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]amino}-4(3H)-quinazolinone as a promising ligand targeting the VP4 protein involved in the pathogenesis of Rotavirus. This underscores the potential of such compounds in developing effective anti-Rotavirus medications, providing new avenues for treatment (Shaikh et al., 2022).

Synthetic Utilities and Heterocyclic Compounds

The synthetic utility of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines underscores the versatility of quinazoline derivatives in medicinal chemistry. This review highlights the various methods developed for synthesizing these compounds from the condensation of o-phenylenediamines with electrophilic reagents, offering a wealth of possibilities for the discovery of new compounds with desired biological activities (Ibrahim, 2011).

Properties

IUPAC Name |

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPHZGOQSSEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534423 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87152-97-4 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

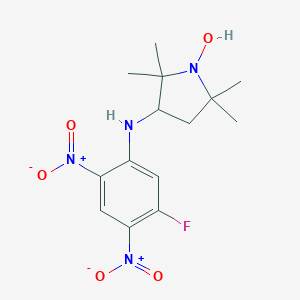

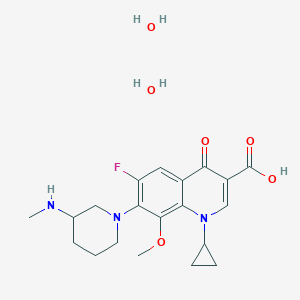

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

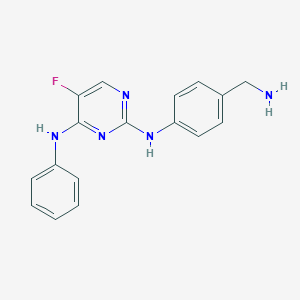

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

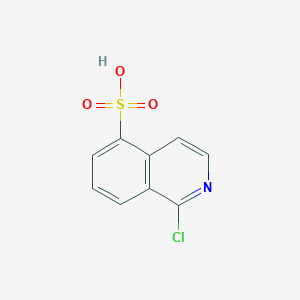

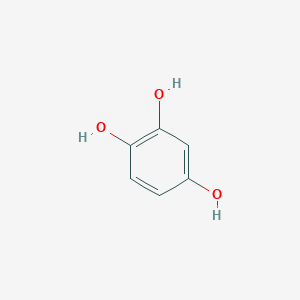

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)